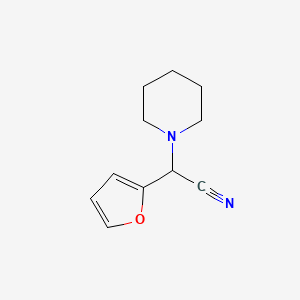

2-furyl(1-piperidinyl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of 2-furyl(1-piperidinyl)acetonitrile derivatives involves several key steps, including the treatment of secondary amines with specific chlorides, followed by the dissolution of 2-furyl(1-piperazinyl)methanone in acetonitrile with the addition of K2CO3, and refluxing for activation. This process leads to the formation of various 2-furyl(1-piperazinyl)methanone derivatives, confirmed through EI-MS, IR, and NMR spectral analysis (Hussain et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of 2-furyl(1-piperidinyl)acetonitrile derivatives reveals that the piperidine ring can adopt different conformations, such as chair or boat, depending on the derivative. The orientation of substituent groups (e.g., acetyl, ethyl) significantly influences the molecule's overall structure and properties, as seen in various crystallographic studies (Balamurugan et al., 2006; Balamurugan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-furyl(1-piperidinyl)acetonitrile derivatives includes a variety of reactions, such as aza-Achmatowicz oxidation and conjugate addition, leading to the formation of trisubstituted piperidines. These reactions are crucial for synthesizing compounds with desired structural features and biological activities (Harris & Padwa, 2002; Harris & Padwa, 2003).

Physical Properties Analysis

The physical properties of 2-furyl(1-piperidinyl)acetonitrile derivatives, such as solubility, melting points, and crystallinity, are influenced by the molecular structure and substituent groups. These properties are essential for understanding the compound's behavior in different environments and potential applications in drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined through a combination of synthetic approaches and biological evaluations. Studies have shown that these derivatives exhibit promising activity against various enzymes and bacterial strains, highlighting their potential therapeutic utility (Abbasi et al., 2018; Hassan et al., 2018).

Scientific Research Applications

Alzheimer's Disease Therapeutics

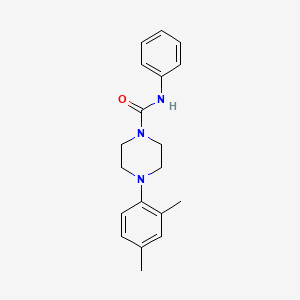

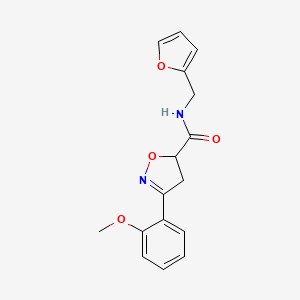

A study explored the synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, involving 2-furyl(1-piperazinyl)methanone derivatives for potential use against Alzheimer's disease. These compounds showed promising enzyme inhibition activity and could serve as a template for developing new drugs targeting Alzheimer's disease (Mubashir Hassan et al., 2018).

Antibacterial Agents

Another study focused on synthesizing 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as potential therapeutic agents. These compounds exhibited significant enzyme inhibitory activity and showed effectiveness against various Gram-positive and Gram-negative bacterial strains, indicating their potential as antibacterial agents (G. Hussain et al., 2017).

Chemical Synthesis and Mechanisms

Research into the kinetics of quaternization of 5-aryl- and 5-heteroarylpyrimidines with phenacyl bromide in acetonitrile assessed the electronic effects of the 5-substituent, highlighting the reactivity order and providing insights into the electronic properties and reactivity of compounds involving 2-furyl groups (D. W. Allen et al., 1980).

Fluorescent and Dual Emissive Analogues for DNA Research

The development of ratiometric and environment-sensitive fluorescent dyes for DNA research incorporated 2-furyl groups. These studies offer advancements in sensing interactions within DNA, contributing significantly to biophysical and biochemical research applications (2015).

Synthesis of Piperidines and Indolizidines

A flexible approach towards synthesizing trisubstituted piperidines and indolizidines involved the use of a furyl-substituted benzenesulfonamide. This work demonstrates the utility of 2-furyl groups in the synthesis of complex organic molecules, highlighting potential applications in the development of new pharmaceutical compounds (J. Harris & A. Padwa, 2003).

properties

IUPAC Name |

2-(furan-2-yl)-2-piperidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKHFFTYEMSYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C#N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)

![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)

![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)